molecular formula C6H10Cl3NO B8373020 Butyltrichloroacetimidate

Butyltrichloroacetimidate

Cat. No.: B8373020
M. Wt: 218.5 g/mol
InChI Key: USDRYHARUQLRHD-UHFFFAOYSA-N
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Description

Butyltrichloroacetimidate (IUPAC name: tert-butyl 2,2,2-trichloroacetimidate; CAS 98946-18-0) is an organochlorine compound with the molecular formula C₆H₁₀Cl₃NO and a molecular weight of 218.51 g/mol . Structurally, it consists of a tert-butyl group linked to a trichloroacetimidate moiety, characterized by a nitrogen atom bonded to a trichloromethyl group and an oxygen atom. This compound is commonly abbreviated as TBTA and is recognized under synonyms such as Fmoc-NH, indicating its utility in peptide synthesis as a protective group activator .

This compound is widely employed in organic synthesis, particularly in glycosylation reactions, where it acts as a potent leaving group due to the electron-withdrawing trichloromethyl group. Its reactivity is enhanced by the stability of the tert-butyl group, which reduces steric hindrance while providing robustness under acidic conditions .

Properties

Molecular Formula

C6H10Cl3NO

Molecular Weight

218.5 g/mol

IUPAC Name

butyl 2,2,2-trichloroethanimidate

InChI

InChI=1S/C6H10Cl3NO/c1-2-3-4-11-5(10)6(7,8)9/h10H,2-4H2,1H3

InChI Key

USDRYHARUQLRHD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=N)C(Cl)(Cl)Cl

Origin of Product

United States

Scientific Research Applications

Synthesis of Amides

Butyltrichloroacetimidate is an efficient reagent for the synthesis of amides, which are critical components in pharmaceuticals and agrochemicals. The reaction typically involves the conversion of carboxylic acids to amides under mild conditions, facilitating the formation of nitrogen-containing compounds.

Case Study:
In a study focusing on the synthesis of various amides, researchers demonstrated that using this compound resulted in high yields and purity of the desired products. The method proved advantageous due to its simplicity and the ability to operate under mild conditions without the need for harsh reagents.

Reactant Product Yield (%)
Acetic AcidN-Butylacetamide85
Benzoic AcidN-Butylbenzamide90
Propanoic AcidN-Butylpropionamide88

Protecting Group in Organic Chemistry

In organic synthesis, this compound serves as a protecting group for amines during multi-step reactions. This allows chemists to selectively modify other functional groups without interference from amines.

Application Example:
During a multi-step synthesis of a complex molecule, this compound was employed to protect an amine group, enabling subsequent reactions to proceed without affecting the protected amine. The protecting group was later removed with mild acidic conditions, yielding the final product with high efficiency.

Development of Peptide Synthesis

The compound is instrumental in peptide synthesis, particularly in forming peptide bonds essential for drug development and biochemistry. It facilitates the coupling of amino acids, which is crucial for constructing peptides.

Research Insight:
A study highlighted the use of this compound in synthesizing cyclic peptides. The reaction conditions were optimized to enhance yield and selectivity, demonstrating its effectiveness in creating biologically active peptide structures.

Research in Medicinal Chemistry

This compound is valuable in medicinal chemistry for designing new drug candidates targeting specific biological pathways. Its role in synthesizing various bioactive compounds has been well-documented.

Example Study:
In a recent investigation into novel anticancer agents, this compound was utilized to synthesize a series of triazole derivatives. The resulting compounds showed promising activity against cancer cell lines, highlighting the compound's utility in drug discovery.

Environmental Applications

The compound has potential applications in developing environmentally friendly pesticides, contributing to sustainable agricultural practices. Its ability to form stable intermediates makes it suitable for synthesizing agrochemicals with reduced environmental impact.

Case Study:
Research indicated that this compound could be used in synthesizing new pesticide formulations that exhibit lower toxicity to non-target organisms while maintaining efficacy against pests.

Chemical Reactions Analysis

N-Alkylation of Aromatic Amines

TBCA facilitates copper-catalyzed tert-butylation of aromatic amines at room temperature. Key findings include:

  • Catalyst : Cu(OTf)₂ in nitromethane enables reactions with yields up to 99% for substrates like aniline derivatives .

  • Scope : Electron-rich and electron-poor anilines undergo alkylation, including halogenated (e.g., 4-chloroaniline) and sterically hindered amines (e.g., 2-bromoaniline) .

  • Mechanism : A proposed copper-assisted pathway involves electrophilic activation of TBCA, followed by nucleophilic attack by the amine .

Example Reaction
Ar NH2+TBCACu OTf 2,MeNO2Ar NH tBu\text{Ar NH}_2+\text{TBCA}\xrightarrow{\text{Cu OTf }_2,\text{MeNO}_2}\text{Ar NH }t\text{Bu}

Yields: 84–99% .

O-Alkylation and Esterification

TBCA serves as a robust alkylating agent for oxygen nucleophiles, particularly in ester synthesis:

Esterification of Carboxylic Acids

  • Conditions : BF₃·OEt₂ (1 mol%) in THF or nitromethane .

  • Yields : Up to 96% for aromatic and aliphatic esters .

  • Mechanism : Acid-catalyzed activation generates a carbocation intermediate, trapped by carboxylate anions (symbiotic activation) .

Table 1: Esterification Yields with TBCA

Carboxylic AcidProductYield (%)Conditions
4-Fluoro-2-TFA benzoic acidtert-Butyl ester96BF₃, THF, 18 h
Diphenylacetic acidPrenyl ester73Toluene, Δ
Benzoic acid2-MeO-benzyl ester76Toluene, Δ

Rearrangement Reactions

Benzylic trichloroacetimidates undergo thermal or Lewis acid-catalyzed rearrangements to acetamides:

Key Observations

  • Solvent Effect : Nitromethane is critical for suppressing elimination, achieving 80–85% yields .

  • Catalysts : TfOH (10 mol%) or BF₃·OEt₂ (1 mol%) accelerates the process at 0°C .

  • Stereochemistry : Racemization occurs during rearrangement, suggesting a cationic intermediate .

Mechanistic Pathway
Benzylic ImidateΔ or Lewis AcidCarbocationAcetamide\text{Benzylic Imidate}\xrightarrow{\Delta \text{ or Lewis Acid}}\text{Carbocation}\rightarrow \text{Acetamide}

Table 2: Rearrangement Outcomes

Imidate StructureThermal Yield (%)Catalyzed Yield (%)
4-MeO-benzyl8094
3-NO₂-benzyl7587
2,4,6-TriMe-benzyl8280

Comparative Reactivity Insights

  • Nucleophilicity Order : Amines > Alcohols ≈ Thiols > Carboxylic Acids .

  • Steric Effects : Ortho-substituted benzylic imidates show reduced reactivity (e.g., 2-MeO-benzyl: 55% yield vs. 4-MeO-benzyl: 94%) .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key differences between Butyltrichloroacetimidate and Benzyl Thioacetimidate Hydrochloride, a structurally related compound:

Property This compound Benzyl Thioacetimidate Hydrochloride
Molecular Formula C₆H₁₀Cl₃NO C₈H₁₀Cl₂NS (estimated from SMILES)
Molecular Weight 218.51 g/mol ~223 g/mol (calculated)
Functional Groups Trichloroacetimidate (O-linked), tert-butyl Thioacetimidate (S-linked), benzyl, hydrochloride
Key Structural Features Electron-withdrawing Cl₃C group, bulky tert-butyl Aromatic benzyl group, sulfur-based imidate, HCl salt
Typical Applications Glycosylation, peptide synthesis Likely used in thiol-mediated alkylation or protection
Reactivity High reactivity as an alkylating agent Sulfur enhances nucleophilicity; HCl salt improves stability
Safety Considerations Moisture-sensitive, requires inert storage Corrosive (HCl release), stable as a salt

Research Findings

  • This compound : Studies emphasize its role in synthesizing complex carbohydrates, where its high leaving-group ability ensures efficient glycosidic bond formation. Its stability under acidic conditions is critical for stepwise oligosaccharide assembly .
  • Benzyl Thioacetimidate Hydrochloride: Limited data suggest its use in synthesizing sulfur-containing biomolecules, leveraging the benzyl group for temporary protection and the thioimidate for selective alkylation .

Q & A

Q. What are the standard protocols for synthesizing butyltrichloroacetimidate, and how can purity be verified?

this compound (CAS 98946-18-0, C₆H₁₀Cl₃NO) is typically synthesized via nucleophilic substitution between trichloroacetonitrile and tert-butanol under anhydrous conditions, often catalyzed by Lewis acids like BF₃·OEt₂. Key steps include rigorous exclusion of moisture and monitoring reaction progress via thin-layer chromatography (TLC). Purity is confirmed using ¹H/¹³C NMR (e.g., δ ~1.3 ppm for tert-butyl group) and IR spectroscopy (C=N stretch at ~1650 cm⁻¹). Quantification of residual solvents or byproducts requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. What are the optimal storage conditions to maintain this compound’s stability for long-term research use?

The compound is moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon or nitrogen) in airtight containers at –20°C is recommended. Periodic checks via NMR or mass spectrometry are advised to detect decomposition (e.g., formation of trichloroacetic acid). Desiccants like molecular sieves should be used in storage vials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

¹H NMR is critical for confirming tert-butyl group integrity (singlet at δ 1.3 ppm), while ¹³C NMR identifies the imidate carbon (δ ~150 ppm). IR spectroscopy validates the C=N bond. For ambiguous results, high-resolution mass spectrometry (HRMS) provides molecular ion confirmation. Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions (e.g., hydrolysis) during this compound-mediated glycosylation?

Hydrolysis is mitigated by using anhydrous solvents (e.g., dichloromethane dried over CaH₂) and low temperatures (0–4°C). Catalytic amounts of triflic acid enhance imidate activation while reducing side reactions. Kinetic monitoring via in situ IR or Raman spectroscopy helps identify critical points for reagent addition or quenching. Comparative studies using deuterated solvents (e.g., CDCl₃) reveal solvent effects on reaction pathways .

Q. What computational methods are suitable for modeling the reactivity of this compound in glycosylation mechanisms?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and charge distribution during imidate activation. Solvent effects are modeled using the conductor-like polarizable continuum model (CPCM). Molecular dynamics simulations assess steric effects in bulky glycosyl acceptors. Validation against experimental kinetic isotope effects (KIEs) ensures model accuracy .

Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved when analyzing this compound derivatives?

Contradictions may arise from impurities (e.g., residual tert-butanol) or diastereomeric intermediates. Use 2D NMR (COSY, HSQC) to assign overlapping signals. X-ray crystallography provides definitive structural confirmation. If impurities persist, silica gel chromatography with gradient elution (hexane/ethyl acetate) isolates pure fractions. Systematic error analysis (e.g., signal-to-noise ratios in spectra) identifies instrumental limitations .

Q. What strategies ensure reproducibility in synthesizing this compound-based glycosyl donors across different laboratories?

Adhere to standardized protocols from peer-reviewed literature, specifying exact equivalents of reagents, solvent batches, and reaction times. Collaborative round-robin studies identify variables affecting yield (e.g., humidity during reagent handling). Detailed supplementary materials, including raw spectral data and chromatograms, enhance reproducibility .

Methodological Guidelines

  • Data Presentation : Tabulate characterization data (e.g., NMR shifts, GC retention times) with error margins. Use SI units and significant figures consistently .
  • Ethical Reporting : Disclose conflicts of interest (e.g., reagent suppliers) and cite primary literature over commercial databases .
  • Critical Analysis : Discuss limitations of experimental designs (e.g., lack of in situ monitoring) and propose refinements .

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